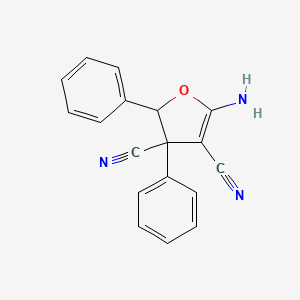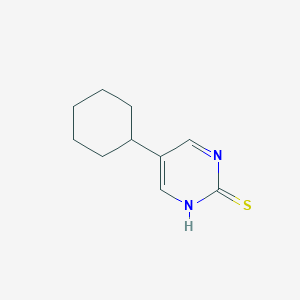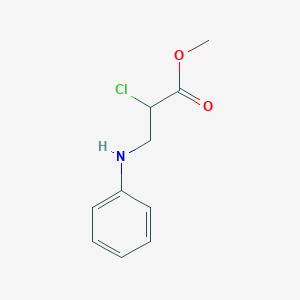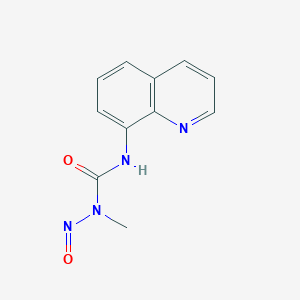
(3-Methyldecyl)(triphenyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methyldecyl)(triphenyl)phosphanium bromide is an organophosphorus compound with the formula [(C6H5)3PCH3]Br. It is the bromide salt of a phosphonium cation and is typically a white solid that is soluble in polar organic solvents . This compound is widely used in organic synthesis, particularly in the Wittig reaction, which is a method for forming carbon-carbon double bonds .
准备方法
Synthetic Routes and Reaction Conditions
(3-Methyldecyl)(triphenyl)phosphanium bromide is synthesized by treating triphenylphosphine with methyl bromide. The reaction proceeds as follows :
Ph3P+CH3Br→Ph3PCH3Br
This reaction is typically carried out in a polar organic solvent under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process includes the use of large reaction vessels, precise temperature control, and efficient mixing to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
(3-Methyldecyl)(triphenyl)phosphanium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases like butyllithium (BuLi), which is used to generate the corresponding ylide for Wittig reactions . The reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction. In the Wittig reaction, for example, the product is typically an alkene .
科学研究应用
(3-Methyldecyl)(triphenyl)phosphanium bromide has a wide range of applications in scientific research:
作用机制
The primary mechanism of action for (3-Methyldecyl)(triphenyl)phosphanium bromide involves the formation of a ylide, which then reacts with aldehydes or ketones to form alkenes. The ylide formation is facilitated by the strong base, which deprotonates the phosphonium salt to generate the reactive ylide species .
相似化合物的比较
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but with a methyl group instead of a 3-methyldecyl group.
(Methoxymethyl)triphenylphosphonium bromide: Contains a methoxymethyl group instead of a 3-methyldecyl group.
Uniqueness
(3-Methyldecyl)(triphenyl)phosphanium bromide is unique due to its specific alkyl chain length, which can influence its solubility and reactivity compared to other phosphonium salts . This makes it particularly useful in certain synthetic applications where these properties are advantageous .
属性
CAS 编号 |
93119-10-9 |
|---|---|
分子式 |
C29H38BrP |
分子量 |
497.5 g/mol |
IUPAC 名称 |
3-methyldecyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C29H38P.BrH/c1-3-4-5-6-10-17-26(2)24-25-30(27-18-11-7-12-19-27,28-20-13-8-14-21-28)29-22-15-9-16-23-29;/h7-9,11-16,18-23,26H,3-6,10,17,24-25H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
FZOFOGVCMNADKH-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCC(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Benzyloxy)methoxy]hexanal](/img/structure/B14358424.png)

![2,4,6-Tris{[(oxiran-2-yl)methyl]sulfanyl}-1,3,5-triazine](/img/structure/B14358429.png)

![4-{[(4S)-4-Methylhexyl]oxy}phenyl 4-(decyloxy)benzoate](/img/structure/B14358456.png)
![N-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine](/img/structure/B14358458.png)
![2-[(4-Butoxyanilino)methyl]phenol](/img/structure/B14358462.png)
![8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal](/img/structure/B14358472.png)





![3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B14358519.png)
